molecular formula C10H20ClNO2 B2612116 Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride CAS No. 2309433-15-4

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride

Cat. No.: B2612116
CAS No.: 2309433-15-4
M. Wt: 221.73
InChI Key: FNTUZXRGYYMCBP-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl ester group and a piperidine ring, which contribute to its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride is unique due to its specific structural features, such as the piperidine ring and tert-butyl ester group. These features confer stability and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUZXRGYYMCBP-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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